molecular formula C17H17N3O3 B159211 2-[(p-Methoxyphenyl)azo]acetoacetanilide CAS No. 1657-18-7

2-[(p-Methoxyphenyl)azo]acetoacetanilide

Cat. No.: B159211
CAS No.: 1657-18-7
M. Wt: 311.33 g/mol
InChI Key: LFOLAJSVQDPEFG-UHFFFAOYSA-N
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Description

2-[(p-Methoxyphenyl)azo]acetoacetanilide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

1657-18-7

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

2-[(4-methoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C17H17N3O3/c1-12(21)16(17(22)18-13-6-4-3-5-7-13)20-19-14-8-10-15(23-2)11-9-14/h3-11,16H,1-2H3,(H,18,22)

InChI Key

LFOLAJSVQDPEFG-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)OC

Other CAS No.

1657-18-7

Origin of Product

United States

Preparation Methods

Diazotization of p-Methoxyaniline

The synthesis begins with the diazotization of p-methoxyaniline (p-anisidine) under acidic conditions. A typical procedure involves:

  • Dissolving p-methoxyaniline in hydrochloric acid (HCl) at 0–5°C.

  • Adding sodium nitrite (NaNO₂) dropwise to generate the diazonium salt.

Reaction Conditions :

  • Temperature : 0–5°C (prevents decomposition of the diazonium salt).

  • Molar Ratio : p-Methoxyaniline : NaNO₂ : HCl = 1 : 1.1 : 2.5.

Coupling with Acetoacetanilide

The diazonium salt is coupled with acetoacetanilide in a weakly alkaline medium (pH 8–9) to form the azo bond:

  • Acetoacetanilide is dissolved in ethanol or water with sodium acetate as a buffer.

  • The diazonium salt solution is added slowly, and the mixture is stirred for 2–4 hours.

Key Parameters :

  • pH : Maintained at 8–9 using Na₂CO₃ or NaOH.

  • Yield : 85–92%.

Catalytic Methods for Enhanced Efficiency

CuCo₂O₄-Catalyzed Oxidative Coupling

A self-assembled CuCo₂O₄ catalyst enables aerobic oxidative coupling without external oxidants:

  • Procedure :

    • p-Methoxyaniline (1 mmol) and CuCo₂O₄ (50 mg) are heated in acetonitrile at 85°C under air.

    • After 6 hours, the azo intermediate is coupled with acetoacetanilide.

  • Advantages :

    • Eliminates hazardous nitrous acid byproducts.

    • Yield : 95%.

Deep Eutectic Solvent (DES)-Mediated Synthesis

A green chemistry approach uses choline chloride–tartaric acid DES as a dual solvent-catalyst:

  • Steps :

    • Diazotization and coupling occur in DES at room temperature.

    • Ethanol is added to precipitate the product.

  • Benefits :

    • Reduces reaction time to 20–35 minutes.

    • Yield : 89%.

Comparative Analysis of Methods

Method Catalyst/Solvent Temperature Time Yield
Conventional DiazotizationHCl/NaNO₂0–5°C4–6 hours85–92%
CuCo₂O₄ CatalyzedCuCo₂O₄85°C6 hours95%
DES-MediatedChCl–tartaric acid25°C35 minutes89%

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel column chromatography with petroleum ether:ethyl acetate (10:1) as the eluent.

Recrystallization

Alternative purification involves recrystallization from ethanol or DMF, yielding >98% purity.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 3.87 (s, 3H, OCH₃), 7.50–8.09 (m, 9H, Ar–H), 11.73 (s, 1H, NH).

  • IR (cm⁻¹) : 1639 (C=O), 1510 (N=N).

Industrial-Scale Adaptations

Continuous Flow Reactors

Modern plants use flow reactors for safer handling of diazonium salts:

  • Residence Time : 10 minutes.

  • Output : 500 kg/day with 90% yield.

Waste Management

  • Nitrous Acid Scrubbers : Neutralize excess HNO₂ with urea.

  • Solvent Recovery : Ethanol is distilled and reused.

Challenges and Solutions

Isomer Formation

The ortho-azo isomer may form as a byproduct. This is mitigated by:

  • Controlled pH : Keeping coupling pH >8.

  • Low Temperature : Slowing down competing reactions.

Catalyst Recycling

CuCo₂O₄ is reused up to 5 times without significant activity loss.

Emerging Trends

Photocatalytic Diazotization

UV light initiates diazotization at 25°C, reducing energy use.

Biocatalytic Coupling

Laccase enzymes catalyze azo bond formation in water, achieving 80% yield .

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